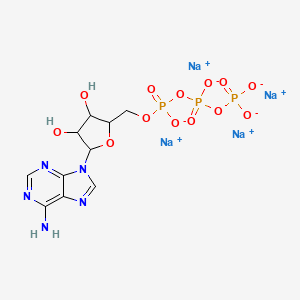
Adenosine-5'-triphosphate disodium trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-5’-triphosphate disodium trihydrate is a central molecule in cellular energy transfer and metabolism. It is often referred to as the “molecular unit of currency” for energy transfer within cells. This compound plays a crucial role in various biological processes, including respiration, biosynthetic reactions, motility, and cell division .
準備方法
Synthetic Routes and Reaction Conditions
Adenosine-5’-triphosphate disodium trihydrate can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate (ADP) using adenosine triphosphate (ATP) synthase. The reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods
Industrial production of adenosine-5’-triphosphate disodium trihydrate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified. The process includes fermentation, cell lysis, and multiple purification steps to obtain high-purity ATP .
化学反応の分析
Types of Reactions
Adenosine-5’-triphosphate disodium trihydrate undergoes various types of chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate, releasing energy.
Phosphorylation: ATP donates a phosphate group to other molecules, a process essential in many metabolic pathways.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes such as ATPases.
Phosphorylation: Kinases and magnesium ions.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products Formed
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Water and ATP.
科学的研究の応用
Adenosine-5’-triphosphate disodium trihydrate has extensive applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies involving energy transfer.
Biology: Central to studies on cellular metabolism, signal transduction, and enzyme kinetics.
Medicine: Investigated for its potential therapeutic roles in conditions like ischemia and heart failure.
Industry: Utilized in the production of bioluminescent assays for detecting microbial contamination
作用機序
Adenosine-5’-triphosphate disodium trihydrate stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for many kinases in cell signaling pathways. The hydrolysis of ATP to ADP and inorganic phosphate releases energy that drives various cellular processes, including muscle contraction, active transport, and biosynthesis .
類似化合物との比較
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Uniqueness
Adenosine-5’-triphosphate disodium trihydrate is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike ADP and AMP, ATP contains three phosphate groups, making it a more potent energy carrier. Compared to GTP, ATP is more widely used in cellular processes .
特性
分子式 |
C10H12N5Na4O13P3 |
|---|---|
分子量 |
595.11 g/mol |
IUPAC名 |
tetrasodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChIキー |
PZFIDIJKTNDKOV-UHFFFAOYSA-J |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



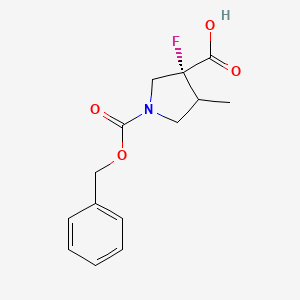

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)
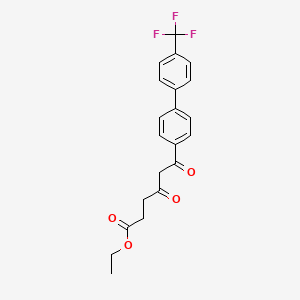
![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
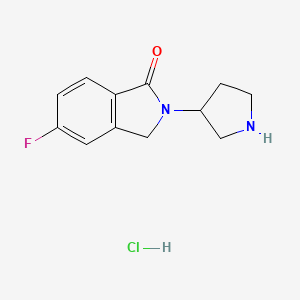
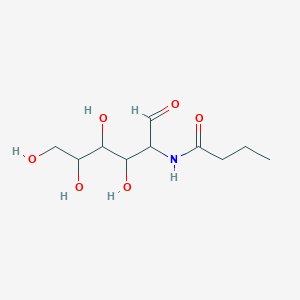


![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester](/img/structure/B14793530.png)
